Furo[3,2-c]pyridin-4-amine: A Technical Guide for Researchers
Furo[3,2-c]pyridin-4-amine: A Technical Guide for Researchers
CAS Number: 33007-09-9
This in-depth technical guide provides a comprehensive overview of Furo[3,2-c]pyridin-4-amine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. This document details its properties, a plausible synthetic route, analytical methodologies, and the therapeutic potential of the broader furo[3,2-c]pyridine scaffold.
Core Properties and Data
| Property | Value | Reference(s) |
| CAS Number | 33007-09-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₆N₂O | [1][2][3][4][5][6] |
| Molecular Weight | 134.14 g/mol | [1][2][3][4] |
| Predicted XlogP | 0.9 | [5] |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol specifically for Furo[3,2-c]pyridin-4-amine is not widely available. However, based on the synthesis of structurally related compounds, such as 3-bromofuro[3,2-c]pyridin-4-amine, a plausible synthetic route involves the amination of a 4-halo-furo[3,2-c]pyridine precursor.[7]
Proposed Synthesis of Furo[3,2-c]pyridin-4-amine
A potential and efficient method for the synthesis of the furo[3,2-c]pyridine core involves a cascade reaction starting with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[8] For the synthesis of Furo[3,2-c]pyridin-4-amine, a subsequent amination step would be necessary.
Step 1: Synthesis of 4-Chloro-furo[3,2-c]pyridine (Intermediate)
A suitable starting material, such as 3-iodo-4-chloropyridine, can be coupled with a protected acetylene derivative (e.g., trimethylsilylacetylene) via a Sonogashira coupling. Subsequent deprotection and intramolecular cyclization would yield the 4-chloro-furo[3,2-c]pyridine intermediate.
Step 2: Amination of 4-Chloro-furo[3,2-c]pyridine
The intermediate 4-chloro-furo[3,2-c]pyridine can then be subjected to amination. A common method for this transformation is nucleophilic aromatic substitution using ammonia or a protected amine equivalent.
Illustrative Experimental Protocol (based on related compounds):
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Materials: 4-Chloro-furo[3,2-c]pyridine, concentrated ammonia, 1,4-dioxane, sealed reaction vessel.
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Procedure:
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To a sealed reaction vessel, add 4-chloro-furo[3,2-c]pyridine and a solution of concentrated ammonia in 1,4-dioxane.
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Heat the sealed vessel to a temperature typically ranging from 120-150°C.
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Maintain the reaction with stirring for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after quenching with water.
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The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification of the crude product can be achieved by column chromatography on silica gel.
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Caption: Plausible synthetic workflow for Furo[3,2-c]pyridin-4-amine.
Analytical Characterization
A comprehensive analytical approach is essential for the structural confirmation and purity assessment of Furo[3,2-c]pyridin-4-amine. While specific spectra for this compound are not publicly available, the following techniques are standard for its characterization.[2]
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for elucidating the molecular structure and confirming the position of the amine group. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. Predicted collision cross-section data is available.[5] |
| High-Performance Liquid Chromatography (HPLC) | For assessing the purity of the synthesized compound. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as N-H stretches of the amine and C-O-C stretches of the furan ring. |
Biological Activity and Therapeutic Potential
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. This suggests that Furo[3,2-c]pyridin-4-amine holds considerable promise as a building block or a lead compound in drug discovery.
Kinase Inhibition
A primary area of interest for furo[3,2-c]pyridine derivatives is their potent and often selective inhibition of various protein kinases.[8][9] These kinases are critical components of signaling pathways that are frequently dysregulated in diseases such as cancer.
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PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Furo[3,2-c]pyridine derivatives have been investigated as inhibitors of key kinases within this pathway, making them potential anticancer agents.[8]
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JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is vital for immune responses, and its aberrant signaling is implicated in inflammatory diseases and hematological malignancies. The furo[3,2-c]pyridine core is being explored for the development of JAK inhibitors.[8]
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Other Kinases: Derivatives of the related furo[2,3-b]pyridine scaffold have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10]
Caption: Potential signaling pathways targeted by furo[3,2-c]pyridine derivatives.
Other Potential Applications
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BET Inhibitors: Furo[3,2-c]pyridin-4(5H)-one derivatives have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal (BET) family of proteins, which are epigenetic readers implicated in cancer.[11]
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Antimicrobial and Other Activities: The broader class of furopyridines has been explored for various other therapeutic applications, including as photosensitizers for photodynamic therapy against bacteria.[12]
Experimental Workflows for Biological Evaluation
In Vitro Kinase Inhibition Assay
A standard experimental workflow to assess the kinase inhibitory potential of Furo[3,2-c]pyridin-4-amine would involve an in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol Outline:
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Reagent Preparation: Prepare solutions of the kinase of interest, its specific substrate, ATP, and Furo[3,2-c]pyridin-4-amine at various concentrations.
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Reaction Incubation: In a multi-well plate, combine the kinase, substrate, and the test compound. Initiate the phosphorylation reaction by adding ATP.
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Detection: After a set incubation period, stop the reaction and quantify the level of substrate phosphorylation. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.
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Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
Furo[3,2-c]pyridin-4-amine is a valuable heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this molecule is limited in the public domain, the well-documented biological activities of the furo[3,2-c]pyridine scaffold, particularly as kinase inhibitors, provide a strong rationale for its further investigation. The synthetic and analytical frameworks presented in this guide offer a solid foundation for researchers to explore the therapeutic promise of Furo[3,2-c]pyridin-4-amine and its derivatives.
References
- 1. Furo[3,2-c]pyridin-4-amine [myskinrecipes.com]
- 2. 33007-09-9|Furo[3,2-c]pyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. FURO[3,2-C]PYRIDIN-4-AMINE ,33007-09-9 _Chemical Cloud Database [chemcd.com]
- 4. 4-amino-furo[3,2-c]pyridine|33007-09-9 - Debyesci [debyesci.com]
- 5. PubChemLite - Furo[3,2-c]pyridin-4-amine (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. furo[3,2-c]pyridin-4-amine|CAS 33007-09-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. 3-bromofuro[3,2-c]pyridin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
